2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Brand Name:
Vulcanchem
CAS No.:
57452-32-1
VCID:
VC20844339
InChI:
InChI=1S/C19H22N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14,17H,5-12H2
SMILES:
C1CC(=O)CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Molecular Formula:
C19H22N2O3
Molecular Weight:
326.4 g/mol
2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
CAS No.: 57452-32-1
Cat. No.: VC20844339
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57452-32-1 |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 2-(4-oxocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
| Standard InChI | InChI=1S/C19H22N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14,17H,5-12H2 |
| Standard InChI Key | HNIDYTQURQDBHQ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
| Canonical SMILES | C1CC(=O)CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator